4-(Fluoromethoxy)benzoic acid
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Overview
Description
4-(Fluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where a fluoromethoxy group is attached to the benzene ring
Preparation Methods
4-(Fluoromethoxy)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzoic acid with fluoromethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(Fluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Fluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Fluoromethoxy)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Fluoromethoxy)benzoic acid can be compared with other similar compounds such as:
4-Fluorobenzoic acid: Similar structure but lacks the methoxy group.
4-Methoxybenzoic acid: Similar structure but lacks the fluorine atom.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group instead of a fluoromethoxy group. The uniqueness of this compound lies in the presence of both the fluorine and methoxy groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7FO3 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
4-(fluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H7FO3/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4H,5H2,(H,10,11) |
InChI Key |
YJDLLZWLIZBXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCF |
Origin of Product |
United States |
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